REACTION_CXSMILES
|
[N+]([O-])([O-])=[O:2].[Ce+3:5].[N+]([O-])([O-])=[O:7].[N+]([O-])([O-])=[O:11].N[C:15](N)=[O:16].[OH2:18]>C(O)C>[C:15](=[O:16])([O-:11])[O-:18].[Ce+3:5].[C:15](=[O:16])([O-:7])[O-:18].[C:15](=[O:16])([O-:2])[O-:18].[Ce+3:5] |f:0.1.2.3,7.8.9.10.11|
|
Name
|
cerium nitrate
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Ce+3].C([O-])([O-])=O.C([O-])([O-])=O.[Ce+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |